molecular formula C9H5BrFN B179352 6-Bromo-7-fluoroquinoline CAS No. 127827-52-5

6-Bromo-7-fluoroquinoline

Cat. No. B179352
Key on ui cas rn: 127827-52-5
M. Wt: 226.04 g/mol
InChI Key: IFIKQQLFQMNCRN-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A mixture of 4-bromo-3-fluoro-phenylamine (2.85 g, 15 m mole), ferrous sulfate (0.95 g), glycerol (5.658 g, 4.5 ml), nitrobenzene (1.125 g, 0.93 ml) and concentrated sulfuric acid (2.61 mL) were heated gently. After the first vigorous reaction, the mixture was heated to reflux for 7 hours. Nitrobenzene was evaporated in vacuo. The aqueous solution was acidified with glacial acetic acid and dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=8/1) to return compound title as white crystals (1.44 g, 42.5%).
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[F:9].[N+]([C:13]1[CH:18]=CC=C[CH:14]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[F:9])[N:8]=[CH:18][CH:13]=[CH:14]2

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)F
Name
ferrous sulfate
Quantity
0.95 g
Type
reactant
Smiles
Name
Quantity
0.93 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
2.61 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated gently
CUSTOM
Type
CUSTOM
Details
After the first vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Nitrobenzene was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=8/1)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=CC=NC2=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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